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Compound of Interest

Compound Name: Red 9

Cat. No.: B1171698

For Immediate Release

This guide provides a comparative analysis of the genotoxic potential of two cosmetic
colorants, D&C Red No. 9 and D&C Red No. 36. The assessment is based on a review of
available data from key genotoxicity assays, including the bacterial reverse mutation assay
(Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.
This document is intended for researchers, scientists, and professionals in the drug
development and cosmetic industries.

Executive Summary

The available data indicates a distinct difference in the genotoxic profiles of D&C Red No. 9
and D&C Red No. 36. D&C Red No. 9 has been consistently found to be non-genotoxic across
a standard battery of tests. In contrast, D&C Red No. 36 has demonstrated mutagenic activity
in the Ames test, specifically in the presence of metabolic activation. However, a
comprehensive genotoxic profile for D&C Red No. 36 is incomplete due to the lack of publicly
available data on its potential to induce chromosomal aberrations or micronuclei in mammalian
cells.

Data Presentation: Genotoxicity Profile
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Experimental Protocols

Detailed methodologies for the key genotoxicity assays referenced in this guide are outlined
below. These protocols are based on established guidelines to ensure data reliability and
reproducibility.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical
compounds using bacteria.[5]

o Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine
(i.e., they cannot synthesize their own histidine and require it for growth) are used. These
strains carry different mutations in the genes of the histidine operon.

o Metabolic Activation: The test is conducted both in the absence and presence of a
mammalian metabolic activation system (S9 fraction), typically derived from rat liver
homogenate induced with Aroclor 1254 or phenobarbital/B-naphthoflavone. This is crucial as
some chemicals only become mutagenic after being metabolized.

o Exposure: The tester strains are exposed to various concentrations of the test substance,
along with a small amount of histidine, which allows the bacteria to undergo a few rounds of

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK493262/
https://www.ncbi.nlm.nih.gov/books/NBK493262/
https://journal.waocp.org/article_24099_c8656c6ae72545cfa9209d0e276639af.pdf
https://pubmed.ncbi.nlm.nih.gov/12718609/
https://www.researchgate.net/publication/10783639_Carcinogenicity_Testing_of_the_Cosmetic_Dye_DC_Red_No_36
https://www.ncbi.nlm.nih.gov/books/NBK493262/
https://www.bfr.bund.de/cm/343/general-hazard-profile-of-pigments.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

replication.

e Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
e Incubation: The plates are incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have mutated back to a state where
they can synthesize their own histidine) is counted. A substance is considered mutagenic if it
causes a dose-dependent increase in the number of revertant colonies compared to the
negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the
cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome
fragments or whole chromosomes that were not incorporated into the main nucleus during cell
division.

e Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO), Chinese Hamster
Lung (CHL), or human peripheral blood lymphocytes, are cultured to a state of logarithmic
growth.

o Treatment: The cells are exposed to at least three concentrations of the test substance, with
and without a metabolic activation system (S9), for a defined period.

e Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting
in binucleated cells. This allows for the identification of cells that have completed one nuclear
division after treatment.

e Harvesting and Staining: After treatment, the cells are harvested, subjected to hypotonic
treatment, and fixed. The cells are then stained with a DNA-specific stain, such as Giemsa or
a fluorescent dye.

¢ Analysis: At least 2000 binucleated cells per concentration are scored for the presence of
micronuclei. The frequency of micronucleated binucleated cells is determined and compared
to negative and positive controls.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay is designed to identify substances that cause
structural changes to chromosomes in cultured mammalian cells.

o Cell Culture: Proliferating mammalian cells, such as CHO, CHL, or human lymphocytes, are
used.

o Treatment: Cell cultures are exposed to the test substance at various concentrations, both
with and without metabolic activation (S9).

o Metaphase Arrest: At a predetermined time after treatment, a metaphase-arresting agent
(e.g., colcemid or colchicine) is added to the cultures to accumulate cells in the metaphase
stage of mitosis.

e Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution,
and then fixed. The fixed cells are dropped onto microscope slides and stained, typically with
Giemsa.

e Microscopic Analysis: The slides are analyzed under a microscope to identify and score
different types of chromosomal aberrations, such as chromatid and chromosome gaps,
breaks, and exchanges. Typically, 100-300 metaphases per concentration are analyzed. The
frequency of aberrant cells is then calculated.

Visualization of the Genotoxicity Assessment
Workflow

The following diagram illustrates the general workflow for assessing the genotoxicity of a
chemical compound.
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A generalized workflow for in vitro genotoxicity assessment.

Conclusion

Based on the available scientific literature, D&C Red No. 9 does not appear to pose a
genotoxic risk. In contrast, D&C Red No. 36 has been shown to be mutagenic in the Ames test,
indicating a potential for DNA damage. The absence of data for D&C Red No. 36 in
chromosomal aberration and micronucleus assays represents a significant data gap that
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prevents a complete comparative assessment. Further studies on D&C Red No. 36 are
warranted to fully characterize its genotoxic potential, particularly its ability to induce larger-
scale genetic damage in mammalian cells. This information is critical for a comprehensive
safety evaluation and risk assessment of this colorant in cosmetic and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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